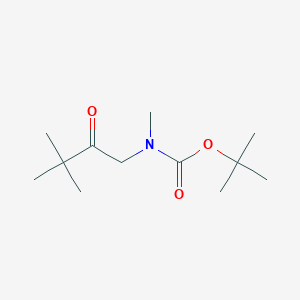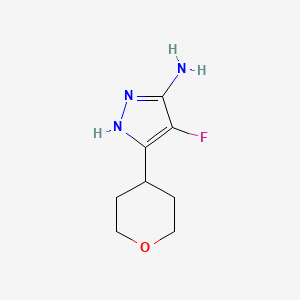
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom at the 4-position, an oxan-4-yl group at the 3-position, and an amine group at the 5-position of the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the oxan-4-yl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with an oxan-4-yl nucleophile.
Introduction of the amine group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted pyrazoles.
科学的研究の応用
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
類似化合物との比較
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may result in different chemical and biological properties.
4-fluoro-3-(oxan-4-yl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it valuable for various research applications.
特性
分子式 |
C8H12FN3O |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
4-fluoro-5-(oxan-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H12FN3O/c9-6-7(11-12-8(6)10)5-1-3-13-4-2-5/h5H,1-4H2,(H3,10,11,12) |
InChIキー |
FEOMRTMVNDTVAL-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=C(C(=NN2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



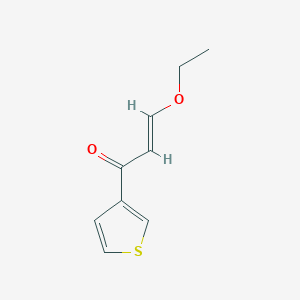
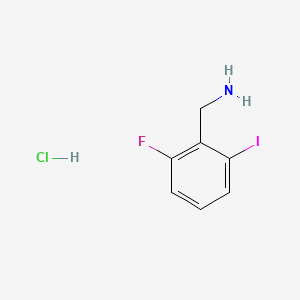
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
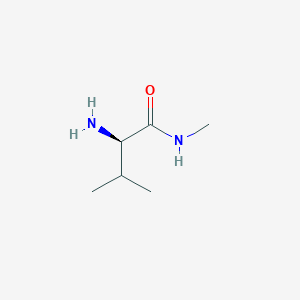
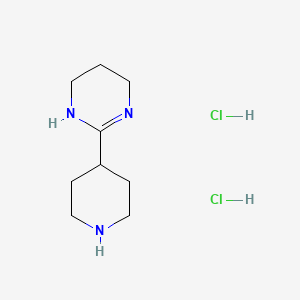

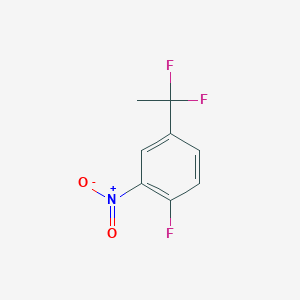
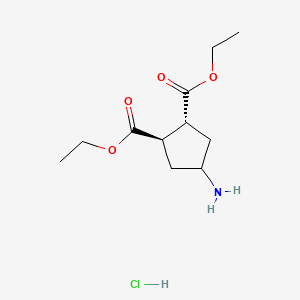
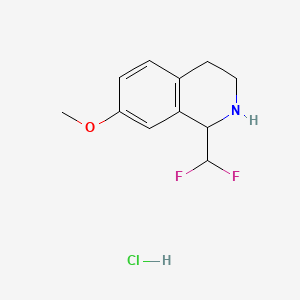
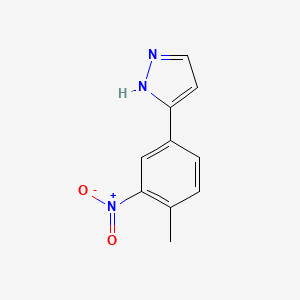
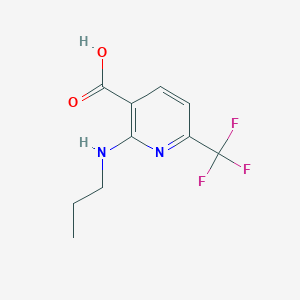
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
